N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide-linked phenyl group. The phenyl group is para-substituted with a 3-ethyl-2,6-dioxopiperidin-3-yl moiety.
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-3-23(12-11-19(26)25-22(23)28)15-7-9-16(10-8-15)24-21(27)18-13-14-5-4-6-17(29-2)20(14)30-18/h4-10,13H,3,11-12H2,1-2H3,(H,24,27)(H,25,26,28) |
InChI Key |
CBBFWXQWBWXNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
| Challenge | Solution Strategy |
|---|---|
| Regioselective methoxylation | Directed ortho/para substitution or protection/deprotection protocols |
| Efficient carboxamide bond formation | Activation via acyl chlorides or coupling agents (e.g., EDC/HOBt) |
| Piperidine functionalization | Alkylation of the piperidine nitrogen or cyclization of precursor intermediates |
Synthetic Routes for the Benzofuran Core
Route 1: Cyclization of Phenylacetic Derivatives
A common approach involves cyclization of 2-hydroxyacetophenone derivatives to form the benzofuran skeleton. For example:
-
Step 1 : Synthesis of 7-methoxy-2-hydroxyacetophenone via methylation of 2-hydroxyacetophenone.
-
Step 2 : Cyclization under acidic or basic conditions to form the benzofuran ring.
Example Reaction Conditions
Route 2: Ullmann Coupling
Palladium-catalyzed coupling of aryl halides with terminal alkynes can form the benzofuran ring. This method is less common but offers regioselectivity control.
Introduction of the 7-Methoxy Group
Methoxylation is typically achieved through:
-
O-Methylation of 7-hydroxybenzofuran : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
-
Pre-methylation of precursor : Methylating a phenolic intermediate prior to cyclization.
Optimized Methylation Protocol
| Substrate | Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 7-Hydroxy-1-benzofuran-2-carboxylic acid | CH₃I | K₂CO₃ | DMF | 12 h | 85% |
Synthesis of the 3-Ethyl-2,6-Dioxopiperidin-3-yl-Substituted Phenyl Group
Step A: Piperidine Core Formation
The 2,6-dioxopiperidine scaffold is synthesized via cyclization of 3-aminopiperidine-2,6-dione derivatives. For example:
-
Reaction of 3-aminopiperidine-2,6-dione hydrochloride with homophthalic anhydride : Forms the dioxopiperidine ring.
-
Alkylation of the piperidine nitrogen : Ethyl bromide or iodide under basic conditions introduces the ethyl group.
Piperidine Alkylation Conditions
| Substrate | Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| 3-Aminopiperidine-2,6-dione | CH₃CH₂Br | K₂CO₃ | DMF | 75% |
Step B: Phenyl Ring Functionalization
The piperidinyl group is attached to the phenyl ring via:
-
Suzuki-Miyaura coupling : Requires a boronic acid derivative of the piperidine.
-
Nucleophilic aromatic substitution : For electron-deficient phenyl rings.
Carboxamide Bond Formation
Method 1: Acyl Chloride Intermediate
-
Activation of carboxylic acid : Benzofuran-2-carboxylic acid treated with thionyl chloride or oxalyl chloride.
-
Coupling with amine : Reaction with 4-(3-ethyl-2,6-dioxopiperidin-3-yl)aniline in dichloromethane.
Example Acyl Chloride Protocol
| Acid | Activating Agent | Solvent | Time | Yield |
|---|---|---|---|---|
| 7-Methoxy-1-benzofuran-2-carboxylic acid | SOCl₂ | Toluene | 2 h | 90% |
Method 2: EDC/HOBt Coupling
Direct coupling of the carboxylic acid with the amine using EDC and HOBt as a carbodiimide and activator.
| Acid | Amine | Reagents | Solvent | Yield |
|---|---|---|---|---|
| 7-Methoxy-1-benzofuran-2-carboxylic acid | 4-(3-Ethyl-2,6-dioxopiperidin-3-yl)aniline | EDC, HOBt | DCM | 80% |
Final Assembly and Purification
The final step involves coupling the benzofuran carboxamide with the piperidinyl-substituted phenyl group. Purification is typically achieved via column chromatography (e.g., silica gel, hexane/EtOAc gradients).
Alternative Synthetic Approaches
Multicomponent Reactions (MCRs)
Ugi or Passerini reactions can streamline synthesis by forming the carboxamide bond and introducing substituents in one step. For example:
-
Ugi Reaction : Combines benzofuran-2-carboxylic acid, 4-(3-ethyl-2,6-dioxopiperidin-3-yl)aniline, and a ketone/aldehyde to form the amide directly.
Ugi Reaction Conditions
| Acid | Amine | Carbonyl Component | Solvent | Yield |
|---|---|---|---|---|
| 7-Methoxy-1-benzofuran-2-carboxylic acid | 4-(3-Ethyl-2,6-dioxopiperidin-3-yl)aniline | Cyclohexanone | MeOH | 65% |
Palladium-Catalyzed Cyclization
Used to form tetracyclic scaffolds, applicable for modifying the benzofuran core.
Critical Data and Optimization
Key Reaction Yields
Troubleshooting Challenges
| Issue | Solution |
|---|---|
| Low carboxamide coupling efficiency | Use EDC/HOBt or DCC/DMAP |
| Regioselectivity in methoxylation | Employ directing groups (e.g., nitro) |
| Piperidine dimerization | Limit reaction time; use stoichiometric bases |
Chemical Reactions Analysis
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of enzymes like indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which is involved in the pathogenesis of cancer . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and potentially leading to the degradation of target proteins through the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Key Structural and Physical Properties (Based on Available Evidence):
- CAS Number : Discrepancy exists between sources: 951942-57-7 () and 951942-78-2 (). This inconsistency requires verification from authoritative databases like PubChem or Reaxys .
- Molecular Formula: Reported as C17H11N3O2S2 in . A tentative formula derived from the name is C23H25N2O5 (calculated molecular weight ~409 g/mol), conflicting with the reported 406.4 g/mol .
- Physical Properties : Melting point, boiling point, and density are unavailable in the provided evidence.
Comparison with Similar Compounds
The following compounds from share structural motifs (heterocycles, carboxamides) but differ in core scaffolds and substituents:
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Core Structure | Key Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target Compound (951942-78-2) | Benzofuran | 7-methoxy, 2-carboxamide-linked phenyl with 3-ethyl-2,6-dioxopiperidin-3-yl | C23H25N2O5* | ~409* |
| (5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (951942-57-7) | Thiazolidinone | Furan-2-ylmethyl, quinoxalin-5-ylmethylidene, thioxo | C20H14N4O2S2 | 422.5 |
| 4-methyl-2-(2-propylpyridin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide (951958-28-4) | Thiazole | 2-propylpyridin-4-yl, tetrahydrofuran-2-ylmethyl | C19H24N4O2S | 396.5 |
| (5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (951958-44-4) | Thiazolidinone | 2-fluorobenzyl, morpholinoethyl, phenyl, thioxo | C24H24FN3O2S2 | 485.6 |
Key Observations:
Core Heterocycles: The target compound uses a benzofuran core, whereas others employ thiazolidinone or thiazole scaffolds. Benzofuran systems are associated with enhanced metabolic stability compared to thiazolidinones, which may undergo redox reactions .
Substituent Diversity: The target compound’s 3-ethyl-2,6-dioxopiperidin-3-yl group introduces a rigid, bicyclic structure with hydrogen-bonding capacity (via carbonyls), contrasting with the morpholino (951958-44-4) or tetrahydrofuran (951958-28-4) substituents, which offer flexible polarity. The 7-methoxy group on the benzofuran may enhance lipophilicity compared to the 2-fluorobenzyl group in 951958-44-4, which combines hydrophobicity and electronic effects .
Molecular Weight and Complexity :
- The target compound’s tentative molecular weight (~409 g/mol) aligns with typical drug-like molecules, while 951958-44-4 (485.6 g/mol) exceeds common thresholds for oral bioavailability .
Limitations and Discrepancies
- CAS Number Conflicts : The target compound’s CAS number mismatch (951942-57-7 vs. 951942-78-2) and molecular formula inconsistencies (C17H11N3O2S2 vs. C23H25N2O5) highlight the need for cross-referencing authoritative databases.
- Lack of Pharmacological Data: No activity or solubility data are provided, limiting functional comparisons.
Biological Activity
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N2O4
- Molecular Weight : 342.38 g/mol
- CAS Number : 38473-28-8
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies showed that it inhibits cell growth in human tumor xenografts with IC50 values ranging from 0.20 to 0.70 µM depending on the cell line tested .
- Enzyme Inhibition : This compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .
- Receptor Interaction : Preliminary studies suggest that it may interact with estrogen receptors, contributing to its anticancer properties by promoting the degradation of estrogen receptor alpha (ERα) and thus inhibiting estrogen-driven tumor growth .
Table 1: Summary of Biological Assays
| Assay Type | Target Cell Lines | IC50 (µM) | Observations |
|---|---|---|---|
| Antiproliferative | HT-29 | 0.45 | Significant inhibition observed |
| Antiproliferative | A549 | 0.70 | Induces cell cycle arrest |
| HDAC Inhibition | Various Cancer Cell Lines | 0.20 | Potent inhibition leading to apoptosis |
Case Studies
- In Vitro Studies : A study conducted on multiple human cancer cell lines revealed that this compound effectively inhibited proliferation and induced apoptosis through HDAC inhibition . The study highlighted the compound's potential as a therapeutic agent for treating resistant cancer forms.
- In Vivo Studies : Another research effort focused on xenograft models demonstrated that administration of this compound led to a marked reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with ERα not only inhibited its activity but also enhanced the sensitivity of certain breast cancer cells to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
